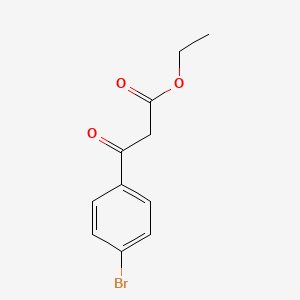

Ethyl 3-(4-bromophenyl)-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDYXCKRDRCJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949375 | |

| Record name | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26510-95-2 | |

| Record name | Ethyl 4-bromo-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26510-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-bromo-beta-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026510952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(4-bromophenyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate

Introduction: The Significance of a Versatile β-Keto Ester

Ethyl 3-(4-bromophenyl)-3-oxopropanoate, also known as ethyl 4-bromobenzoylacetate, is a valuable β-keto ester intermediate in the synthesis of a wide array of more complex organic molecules. Its structure, featuring a reactive β-dicarbonyl moiety and a functionalized aromatic ring, makes it a crucial building block in the pharmaceutical and chemical industries. The presence of the bromine atom on the phenyl ring provides a convenient handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse substituents. This guide provides a comprehensive, field-proven protocol for the synthesis of this important compound, grounded in the principles of the Claisen condensation reaction.

Core Principles: The Crossed Claisen Condensation

The synthesis of this compound is achieved through a crossed or mixed Claisen condensation. This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[1] In this specific case, the reaction involves ethyl 4-bromobenzoate, which lacks α-hydrogens and therefore cannot form an enolate, and ethyl acetate, which possesses acidic α-hydrogens and can be deprotonated to form a nucleophilic enolate.[2][3][4]

The key to a successful crossed Claisen condensation is to control which ester acts as the nucleophile and which acts as the electrophile.[2][3] Since ethyl 4-bromobenzoate cannot enolize, it can only serve as the electrophilic acceptor for the enolate of ethyl acetate. To minimize the self-condensation of ethyl acetate, the experimental setup is designed to maintain a low concentration of the ethyl acetate enolate at any given time. This is typically achieved by the slow addition of ethyl acetate to a mixture of ethyl 4-bromobenzoate and the base.[2]

The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic proton between the two carbonyl groups.[5][6] This final deprotonation step is essentially irreversible and pulls the reaction equilibrium towards the product.[5][6] An acidic workup is then required to neutralize the enolate and yield the final product.[7]

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 4-bromobenzoate | Reagent | Sigma-Aldrich | Ensure dryness |

| Ethyl acetate | Anhydrous | Sigma-Aldrich | Ensure dryness |

| Sodium ethoxide | Reagent | Sigma-Aldrich | Handle under inert atmosphere |

| Toluene | Anhydrous | Sigma-Aldrich | Ensure dryness |

| Diethyl ether | Anhydrous | Fisher Scientific | For extraction |

| Hydrochloric acid | Concentrated | VWR | For workup |

| Saturated sodium bicarbonate solution | In-house preparation | For workup | |

| Brine (saturated NaCl solution) | In-house preparation | For workup | |

| Anhydrous magnesium sulfate | Reagent | Acros Organics | For drying |

| Ethanol | Reagent | Fisher Scientific | For recrystallization |

| Hexanes | Reagent | Fisher Scientific | For recrystallization |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer with heating mantle

-

Inert gas (nitrogen or argon) supply

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Experimental Protocol: A Step-by-Step Guide

Reaction Setup and Execution

-

Preparation of the Reaction Vessel: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a rubber septum is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

-

Charging the Reactants: The flask is charged with sodium ethoxide (1.1 equivalents) and anhydrous toluene (150 mL) under a positive pressure of inert gas. To this suspension, ethyl 4-bromobenzoate (1.0 equivalent) is added via syringe.

-

Initiation of the Condensation: The mixture is stirred and heated to a gentle reflux. A solution of anhydrous ethyl acetate (1.2 equivalents) in anhydrous toluene (50 mL) is then added dropwise via an addition funnel over a period of 1-2 hours. The slow addition is crucial to minimize the self-condensation of ethyl acetate.[2]

-

Reaction Monitoring: The reaction mixture is maintained at reflux for an additional 2-3 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of ethyl 4-bromobenzoate.

Workup and Isolation

-

Quenching the Reaction: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by pouring it into a beaker containing ice-cold dilute hydrochloric acid (1 M). The pH of the aqueous layer should be acidic.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The organic layers are combined.

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Recrystallization

-

Solvent Selection: The crude this compound is purified by recrystallization. A suitable solvent system is a mixture of ethanol and hexanes.[8]

-

Dissolution: The crude product is dissolved in a minimal amount of hot ethanol.[9][10]

-

Crystallization: Hexanes are slowly added to the hot solution until turbidity persists. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.[11]

-

Isolation and Drying: The purified crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold ethanol/hexanes mixture, and dried under vacuum to afford pure this compound.[9][10]

Safety Precautions

-

Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Anhydrous solvents (toluene, ethyl acetate, diethyl ether) are flammable. All heating should be conducted using a heating mantle, and no open flames should be present in the laboratory.

-

Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

-

The reaction should be performed in a well-ventilated fume hood.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | 229.07 | 5798-75-4 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 141-52-6 |

| This compound | C₁₁H₁₁BrO₃ | 271.11 | 26510-95-2 |

Visualizing the Process

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

References

- 1. Claisen Condensation [organic-chemistry.org]

- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Home Page [chem.ualberta.ca]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. web.mnstate.edu [web.mnstate.edu]

An In-Depth Technical Guide to Ethyl 3-(4-bromophenyl)-3-oxopropanoate (CAS Number: 26510-95-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-bromophenyl)-3-oxopropanoate, registered under CAS number 26510-95-2, is a valuable β-keto ester that serves as a critical building block in synthetic organic chemistry. Its unique molecular architecture, featuring a reactive β-keto ester moiety and a brominated aromatic ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, handling and safety considerations, and its applications in research and development, particularly in the pharmaceutical industry.

Physicochemical Properties

This compound, also known by synonyms such as Ethyl (4-bromobenzoyl)acetate, is typically a colorless to yellow liquid or solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2] |

| Molecular Weight | 271.11 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid or solid | [2] |

| Melting Point | 90 ± 10 °C | [3] |

| Boiling Point | 332.5 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.432 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5700 | |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [3] |

Synthesis of this compound

The synthesis of β-keto esters like this compound is a cornerstone of organic synthesis.[4] These compounds are valuable intermediates due to their dual electrophilic and nucleophilic character.[4] The most common and industrially scalable method for the synthesis of this compound is the Claisen condensation .[5][6][7][8][9]

Underlying Principle: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester.[5][6][7][8][9] The reaction is driven by the formation of a highly stabilized enolate of the β-keto ester product.[5] In the case of this compound, a "crossed" or "mixed" Claisen condensation is employed, where two different esters are used as reactants.[5] Specifically, an ester with enolizable α-hydrogens (e.g., ethyl acetate) reacts with an ester that lacks them (e.g., an aromatic ester like ethyl 4-bromobenzoate).[5]

Experimental Protocol: Crossed Claisen Condensation

This protocol outlines a general procedure for the synthesis of this compound via a crossed Claisen condensation.

Materials:

-

Ethyl 4-bromobenzoate

-

Ethyl acetate

-

Sodium ethoxide (or sodium hydride)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, a solution of sodium ethoxide in anhydrous ethanol is prepared, or sodium hydride is suspended in anhydrous THF.

-

Addition of Esters: A mixture of ethyl 4-bromobenzoate and ethyl acetate is added dropwise to the base at a controlled temperature (typically 0 °C to room temperature) with vigorous stirring.

-

Reaction: The reaction mixture is stirred at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction is quenched by the addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthesis of this compound via Claisen Condensation.

Applications in Research and Drug Development

The synthetic utility of this compound lies in its capacity to serve as a precursor for a variety of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[3]

Synthesis of Heterocyclic Compounds

β-keto esters are well-established starting materials for the synthesis of heterocycles such as pyrazoles, isoxazoles, pyrimidines, and pyridines. The presence of both a nucleophilic α-carbon and electrophilic carbonyl groups allows for a range of cyclization reactions with various dinucleophiles. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to isoxazoles.

The bromo-substituent on the phenyl ring also provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents and the generation of compound libraries for drug discovery.

Potential as a Precursor for Biologically Active Molecules

Derivatives of aryl propionic acid, a class to which this compound belongs, are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties.[10] While direct biological activity of this compound is not extensively reported, its role as a key intermediate in the synthesis of imidazole and benzimidazole compounds is noteworthy.[3] These heterocyclic motifs are present in numerous antifungal, anti-tumor, and antiviral drugs.[3]

Hazards and Safety Information

A thorough understanding of the hazards associated with this compound is crucial for its safe handling in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram: GHS07 (Exclamation Mark)

Precautionary Statements

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological and Environmental Information

Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat and sources of ignition.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][2]

Caption: Key Handling and Storage Requirements for this compound.

Conclusion

This compound is a synthetically important molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its straightforward preparation via the Claisen condensation and its versatile reactivity make it an attractive starting material for the construction of diverse and complex molecular architectures. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its synthetic potential.

References

- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 2. Flame retardant - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of ethyl (4-bromobenzoyl)acetate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl (4-bromobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (4-bromobenzoyl)acetate is a pivotal β-keto ester intermediate in synthetic organic chemistry, valued for its versatile reactivity. Its molecular architecture, featuring an aromatic bromide, a β-dicarbonyl system, and an ester functional group, makes it a foundational building block for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. This guide provides a comprehensive examination of its chemical identity, physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. We delve into the causality behind its spectral characteristics and explore its utility as a synthon in drug discovery workflows, supported by detailed experimental protocols and safety considerations.

Chemical Identity and Structure

Ethyl (4-bromobenzoyl)acetate is a substituted aromatic β-keto ester. The presence of the bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, while the β-keto ester moiety allows for a rich variety of classical and modern chemical transformations.

-

Synonyms: (4-Bromobenzoyl)acetic Acid Ethyl Ester, Ethyl 3-(4-Bromophenyl)-3-oxopropionate, Ethyl 4-bromobenzoylacetate[2]

-

CAS Number: 26510-95-2[1]

-

Molecular Formula: C₁₁H₁₁BrO₃[1]

-

Molecular Weight: 271.11 g/mol [2]

-

SMILES: CCOC(=O)CC(=O)c1ccc(Br)cc1

-

InChI Key: PBDYXCKRDRCJDC-UHFFFAOYSA-N[1]

Caption: 2D Structure of Ethyl (4-bromobenzoyl)acetate.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |

| Boiling Point | 268-269 °C (lit.) | |

| Density | 1.432 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5700 (lit.) |

Spectroscopic Profile: A Structural Verification

Spectroscopic data provides an empirical fingerprint of the molecule, confirming its structure and purity. The key features are dictated by the electronic environment of the protons and carbon atoms.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is the most powerful tool for confirming the arrangement of protons in the molecule. For a solution in CDCl₃:

-

Aromatic Protons (AA'BB' System): The para-substituted phenyl ring will exhibit a characteristic pattern. The two protons ortho to the bromine (meta to the carbonyl) and the two protons ortho to the carbonyl (meta to the bromine) will appear as two distinct doublets, typically between δ 7.6 and 7.9 ppm.

-

Ethyl Ester Protons:

-

Methylene (-OCH₂CH₃): A quartet around δ 4.2 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet splitting (4 lines) arises from coupling to the three protons of the methyl group (n+1 rule, 3+1=4).

-

Methyl (-OCH₂CH₃): A triplet around δ 1.2 ppm. The signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

-

-

Active Methylene Protons (-COCH₂CO-): These protons are situated between two electron-withdrawing carbonyl groups, which significantly increases their acidity and shifts their resonance downfield. In the predominant keto tautomer, this signal appears as a sharp singlet around δ 4.0 ppm. The presence of the enol tautomer would result in a separate vinyl proton signal around δ 5.6-6.0 ppm and a broad enolic hydroxyl proton signal further downfield.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons: Two distinct signals in the downfield region (δ 165-200 ppm). The ketone carbonyl (C=O) is typically more deshielded (~195 ppm) than the ester carbonyl (~167 ppm).

-

Aromatic Carbons: Four signals are expected for the para-substituted ring. The carbon bearing the bromine (C-Br) will appear around δ 128 ppm, while the carbon attached to the carbonyl group (C-C=O) will be around δ 135 ppm. The other two aromatic CH signals will appear in the δ 129-132 ppm range.

-

Ethyl & Methylene Carbons: The ester methylene carbon (-OC H₂CH₃) appears around δ 61 ppm, the active methylene carbon (-COC H₂CO-) around δ 45 ppm, and the terminal methyl carbon (-OCH₂C H₃) upfield around δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental for identifying key functional groups.

-

C=O Stretching: Two strong, sharp absorption bands are expected. The aromatic ketone C=O stretch typically appears around 1685 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735 cm⁻¹.

-

C-O Stretching: A strong band for the ester C-O linkage will be present in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Synthesis and Purification

Ethyl (4-bromobenzoyl)acetate is typically synthesized via a Claisen condensation reaction. This reaction involves the acylation of an enolate with an ester. A common and effective route is the reaction between ethyl acetate and a 4-bromobenzoyl derivative, such as ethyl 4-bromobenzoate, using a strong base.

Caption: General workflow for the synthesis and purification of Ethyl (4-bromobenzoyl)acetate.

Experimental Protocol: Claisen Condensation

This protocol is a representative procedure adapted from the synthesis of analogous β-keto esters[3].

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LHMDS) (1.3 M in THF, 1.5 equivalents), to the flask. Then, add ethyl acetate (1.0 equivalent) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at -78 °C. Allow the resulting enolate solution to stir for 30 minutes.

-

Acylation: Add a solution of ethyl 4-bromobenzoate (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Workup - Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product.

Chemical Reactivity and Synthetic Utility

The synthetic value of ethyl (4-bromobenzoyl)acetate stems from its multiple reactive sites, making it a versatile precursor in drug development.

Caption: Key reactive sites and synthetic pathways for Ethyl (4-bromobenzoyl)acetate.

-

Active Methylene Group: The protons on the carbon alpha to both carbonyl groups are acidic and can be easily removed by a base. The resulting enolate is a potent nucleophile, readily undergoing alkylation and acylation reactions. This site is also crucial for condensation reactions with hydrazines, ureas, and other bifunctional reagents to form five- and six-membered heterocyclic rings (e.g., pyrazoles, pyrimidines), which are common scaffolds in medicinal chemistry.

-

Aryl Bromide: The C-Br bond serves as a key site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling the construction of complex molecular libraries for structure-activity relationship (SAR) studies.

-

β-Dicarbonyl Moiety: This functional group is a classic precursor for a multitude of named reactions used to build heterocyclic cores. For instance, reaction with an α,β-unsaturated ketone and an ammonia source (Hantzsch synthesis) yields dihydropyridines, a class of compounds known for their cardiovascular applications.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Classification: Classified as a combustible liquid. Some suppliers do not classify it as a hazardous substance under REGULATION (EC) No 1272/2008[4]. However, it is prudent to handle it with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat[5].

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors[4][5]. Avoid contact with skin, eyes, and clothing[4]. Wash hands thoroughly after handling[5].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[6]. Keep away from heat and sources of ignition. Recommended storage temperature may vary, with some suppliers suggesting 2-8°C[7].

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention[5][6].

-

Skin: Wash off immediately with soap and plenty of water[6].

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention[5][6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice[5][6].

-

Conclusion

Ethyl (4-bromobenzoyl)acetate is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its true power lies in its synthetic versatility, offering multiple reactive handles that researchers and drug development professionals can exploit to construct novel and complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to leveraging its full potential in the advancement of organic synthesis and medicinal chemistry.

References

- 1. Ethyl (4-bromobenzoyl)acetate, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3-BROMO-PHENYL)-3-OXO-PROPIONIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. Ethyl 4-bromoacetoacetate | 13176-46-0 [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate

Introduction

Ethyl 3-(4-bromophenyl)-3-oxopropanoate, also known as ethyl (4-bromobenzoyl)acetate, is a β-keto ester of significant interest in synthetic organic chemistry.[1] It serves as a versatile precursor for the synthesis of more complex molecules, including various heterocyclic compounds with potential pharmacological activities. A thorough understanding of its structural properties is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the nuances of spectral interpretation, focusing on the compound's existence as a dynamic equilibrium of keto and enol tautomers—a defining characteristic of β-dicarbonyl systems.[2] This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of NMR data for this class of molecules.

The Central Role of Keto-Enol Tautomerism

The defining structural feature of this compound in solution is its existence as a mixture of two constitutional isomers: a keto form and an enol form. This equilibrium, known as keto-enol tautomerism, is fundamental to interpreting the compound's NMR spectra.[3] The interconversion between the two forms is typically slow on the NMR timescale, meaning that distinct sets of signals for both the keto and enol tautomers are observed simultaneously.[2]

The position of this equilibrium is highly sensitive to factors such as solvent polarity, temperature, and concentration.[4][5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, while the keto form is often favored in more polar solvents.[3]

Figure 1: The keto-enol tautomeric equilibrium of this compound.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides quantitative insight into the structure and the tautomeric ratio of the compound.

Experimental Protocol: ¹H NMR Spectrum Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound into a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it will influence the keto-enol equilibrium.[7]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum at a regulated temperature (e.g., 25 °C) using standard acquisition parameters for small molecules. A 400 MHz or higher field instrument is recommended.

-

Typically, 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift axis. While the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used, for highest accuracy, an internal standard like tetramethylsilane (TMS) at 0.00 ppm is recommended.[8]

-

Integrate all signals to determine the relative number of protons corresponding to each peak. This step is crucial for calculating the keto:enol ratio.

-

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will display two distinct sets of signals corresponding to the keto and enol forms. The following table outlines the expected signals in CDCl₃.

| Assignment | Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (Relative) |

| Enolic OH | Enol | ~12.4 | Singlet (broad) | - | (1H) x (%Enol) |

| Aromatic (Ar-H) | Keto & Enol | ~7.9 (ortho to C=O) | Doublet | ~8.5 | 2H |

| Aromatic (Ar-H) | Keto & Enol | ~7.6 (ortho to Br) | Doublet | ~8.5 | 2H |

| Vinylic CH | Enol | ~5.7 | Singlet | - | (1H) x (%Enol) |

| Methylene (CH₂) | Keto | ~4.0 | Singlet | - | (2H) x (%Keto) |

| Ethyl OCH₂ | Keto & Enol | ~4.2 | Quartet | ~7.1 | 2H |

| Ethyl CH₃ | Keto & Enol | ~1.2 | Triplet | ~7.1 | 3H |

Analysis of Key Signals:

-

Enolic Hydroxyl (δ ~12.4 ppm): This highly deshielded, broad singlet is a definitive marker for the enol tautomer.[9] Its significant downfield shift is due to the strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.

-

Aromatic Protons (δ 7.6-7.9 ppm): The 4-bromobenzoyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group are further downfield (deshielded) than those ortho to the bromine atom.

-

Vinylic vs. Methylene Protons: The presence of two separate signals in the aliphatic region confirms the tautomeric mixture. The singlet at ~5.7 ppm corresponds to the vinylic proton of the enol form, while the singlet around ~4.0 ppm is from the active methylene protons (α-protons) of the keto form.[9] The ratio of the integrals of these two peaks directly provides the enol:keto population ratio.

-

Ethyl Group Protons (δ ~4.2 and ~1.2 ppm): The ethyl ester group gives a clean quartet and triplet, respectively, due to spin-spin coupling between the methylene and methyl protons. These signals may appear slightly different for the keto and enol forms, but are often overlapped.

¹³C NMR Spectral Analysis

Carbon-13 NMR provides complementary information, revealing the carbon framework of both tautomers.

Experimental Protocol: ¹³C NMR Spectrum Acquisition

The protocol is similar to that for ¹H NMR, with a few key differences owing to the low natural abundance (~1.1%) of the ¹³C isotope.

-

Sample Preparation: A more concentrated sample is required. Use 30-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[10]

-

Instrument Setup & Acquisition:

-

Use a standard proton-decoupled pulse sequence. This common practice collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation and improving signal-to-noise.[11]

-

A significantly larger number of scans (hundreds to thousands) and a longer relaxation delay are necessary compared to ¹H NMR. Acquisition may take from 20 minutes to several hours.

-

-

Data Processing:

-

Processing steps are similar to ¹H NMR.

-

The spectrum is typically referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[12]

-

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for the carbons in both the keto and enol forms.

| Assignment | Tautomer | Chemical Shift (δ, ppm) |

| Ketone C=O | Keto | ~191 |

| Ester C=O | Keto | ~167 |

| Enol Ar-C-O | Enol | ~178 |

| Enol Ester C=O | Enol | ~169 |

| Aromatic C-Br | Keto & Enol | ~129 |

| Aromatic C-C=O | Keto & Enol | ~135 |

| Aromatic CH | Keto & Enol | ~132, ~130 |

| Enol C=CH | Enol | ~162 |

| Enol =CH | Enol | ~92 |

| Methylene CH₂ | Keto | ~46 |

| Ethyl OCH₂ | Keto & Enol | ~62 |

| Ethyl CH₃ | Keto & Enol | ~14 |

Analysis of Key Signals:

-

Carbonyl Carbons (δ 165-200 ppm): This region is highly diagnostic. The keto form will show two distinct carbonyl signals: the ketone (~191 ppm) and the ester (~167 ppm).[13] The enol form also shows two signals in this region, corresponding to the ester carbonyl and the enolic carbon attached to the hydroxyl group (Ar-C -OH).

-

Vinylic Carbons (δ 90-165 ppm): The two sp² carbons of the enol's C=C double bond are characteristic. The carbon attached to the aromatic ring (C=CH) appears further downfield than the terminal vinylic carbon (=CH).

-

Methylene Carbon (δ ~46 ppm): The sp³-hybridized methylene carbon of the keto form is a clear indicator of its presence.

-

Aromatic Carbons: Six signals are expected for the aromatic ring, though some may overlap. The quaternary carbon attached to the bromine (C-Br) and the one attached to the acyl group (C-C=O) can be distinguished from the four protonated carbons (CH).

Workflow and Advanced Analysis

A systematic approach ensures comprehensive structural elucidation. Advanced 2D NMR techniques can be employed to unambiguously confirm the assignments made from 1D spectra.

Figure 2: Logical workflow for the complete NMR analysis of this compound.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for definitively linking the proton signals (e.g., keto CH₂, enol =CH, ethyl CH₂/CH₃) to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbons and protons (typically over 2-3 bonds). It can be used to confirm the connectivity of the entire molecule, for instance, by showing a correlation from the aromatic protons to the benzoyl carbonyl carbon.

Conclusion

The NMR spectral analysis of this compound is a prime example of the power of modern spectroscopy in elucidating complex structural details. The key to a correct interpretation lies in recognizing and quantifying the keto-enol tautomerism. By carefully analyzing the distinct signals for each tautomer in both ¹H and ¹³C spectra, one can gain a complete picture of the compound's structure and behavior in solution. The methodologies and interpretative frameworks presented in this guide provide a robust foundation for researchers working with this and other β-dicarbonyl compounds, ensuring accurate characterization and facilitating further synthetic applications.

References

- 1. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. cif.iastate.edu [cif.iastate.edu]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. orgchemboulder.com [orgchemboulder.com]

The Crossed Claisen Condensation: A Deep Dive into the Synthesis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-keto esters and related dicarbonyl compounds that are pivotal intermediates in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive exploration of the Claisen condensation, with a specific focus on the crossed variant for the synthesis of ethyl 3-(4-bromophenyl)-3-oxopropanoate. We will dissect the reaction mechanism, elucidate the critical role of reaction parameters, and provide a detailed experimental protocol. This document is intended to serve as a valuable resource for scientists seeking to understand and apply this powerful transformation in their research and development endeavors.

Introduction to the Claisen Condensation

The Claisen condensation is a base-catalyzed reaction between two ester molecules to form a β-keto ester.[1] The reaction proceeds through the formation of an enolate ion from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[2] A subsequent elimination of an alkoxide group yields the final product.[3]

There are several variations of the Claisen condensation, including the classic condensation between two identical esters, the intramolecular Dieckmann condensation, and the crossed Claisen condensation.[4][5] The crossed Claisen condensation involves two different esters. For this reaction to be synthetically useful, one of the esters should not have α-hydrogens, thus preventing it from forming an enolate and acting as the nucleophile.[6] This strategic choice minimizes the formation of undesired side products.[3]

The Mechanism of Crossed Claisen Condensation

The synthesis of this compound is a prime example of a crossed Claisen condensation. This reaction involves the condensation of ethyl 4-bromobenzoate (which lacks α-hydrogens) and ethyl acetate (which possesses acidic α-hydrogens). The mechanism can be broken down into the following key steps:

Step 1: Enolate Formation

The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which abstracts an acidic α-hydrogen from ethyl acetate.[7] This deprotonation results in the formation of a resonance-stabilized enolate ion.[8] The choice of base is critical; using an alkoxide that matches the alkoxy group of the ester prevents unwanted transesterification side reactions.[9]

Step 2: Nucleophilic Attack

The newly formed enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of ethyl 4-bromobenzoate.[7] This results in the formation of a tetrahedral intermediate.[3]

Step 3: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and collapses, expelling the ethoxide leaving group.[2] This step regenerates the carbonyl group and forms the desired β-keto ester, this compound.[3]

Step 4: Deprotonation of the Product (Driving Force)

The β-keto ester product has a highly acidic proton on the α-carbon, situated between two carbonyl groups (pKa ≈ 11).[5] The ethoxide ion generated in the previous step is a strong enough base to deprotonate the β-keto ester, forming a resonance-stabilized enolate.[9] This acid-base reaction is thermodynamically favorable and serves as the driving force for the entire condensation, pulling the equilibrium towards the product side.[8][10]

Step 5: Protonation (Work-up)

The final step involves an acidic work-up (e.g., with dilute aqueous acid) to neutralize the reaction mixture and protonate the enolate of the β-keto ester, yielding the final product.[1][4]

Visualizing the Mechanism and Workflow

To provide a clearer understanding, the reaction mechanism and a general experimental workflow are depicted below using Graphviz diagrams.

Caption: Mechanism of the Crossed Claisen Condensation.

Caption: General Experimental Workflow for Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Sodium | 22.99 | x g | y mol | 1.1 |

| Absolute Ethanol | 46.07 | z mL | - | - |

| Ethyl 4-bromobenzoate | 229.07 | a g | b mol | 1.0 |

| Ethyl Acetate | 88.11 | c g | d mol | 1.2 |

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add freshly cut sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

-

Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, add ethyl 4-bromobenzoate to the solution.

-

Addition of Ethyl Acetate: Slowly add ethyl acetate to the reaction mixture via the dropping funnel over a period of 30-60 minutes while stirring. To minimize the self-condensation of ethyl acetate, it is crucial to add it slowly to the mixture containing the non-enolizable ester and the base.[6]

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid or sulfuric acid to neutralize the excess base and protonate the product enolate.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Conclusion

The crossed Claisen condensation is a robust and versatile method for the synthesis of β-keto esters, which are valuable precursors in various synthetic pathways. A thorough understanding of the reaction mechanism, particularly the role of the base and the importance of using a non-enolizable ester partner, is paramount for achieving high yields and purity. The synthesis of this compound serves as an excellent case study, illustrating the practical application of these principles. By carefully controlling the reaction conditions and following a well-defined protocol, researchers can effectively utilize this powerful reaction to access a wide range of important chemical entities.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 7. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 8. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

A Technical Guide to the Structural Elucidation and Synthetic Utility of C11H11BrO3 Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₁₁H₁₁BrO₃ represents a vast landscape of chemical structures, with one database alone listing over 785 commercially available isomers.[1] This guide moves beyond the inherent ambiguity of a molecular formula to provide an in-depth framework for the identification, characterization, and strategic application of its constituent isomers. Focusing on a representative and synthetically valuable isomer, Methyl (E)-2-bromo-3-(4-methoxyphenyl)prop-2-enoate, we present a comprehensive analysis encompassing IUPAC nomenclature, structural elucidation workflows, detailed spectroscopic validation, and synthetic protocols. This document serves as a technical primer for professionals in chemical research and drug development, illustrating how a specific isomer is distinguished from its constitutional counterparts and leveraged as a versatile scaffold for creating complex molecules.

The Isomeric Challenge: Beyond the Molecular Formula

In drug discovery and materials science, a compound's identity is defined by its structure, not its elemental composition. Structural isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit dramatically different physicochemical properties and biological activities.[2][3] For the molecular formula C₁₁H₁₁BrO₃, the degree of unsaturation is calculated to be six, suggesting the presence of an aromatic ring and additional π-bonds or rings, a common feature in many pharmaceutical agents.

This inherent structural diversity necessitates a robust, multi-faceted approach to characterization. The assumption of a single identity based on a formula is a critical scientific error; instead, a systematic process of elucidation is required to confirm the precise arrangement of atoms and bonds. This guide uses a specific isomer of C₁₁H₁₁BrO₃ as a case study to demonstrate this essential scientific workflow.

Case Study: Methyl (E)-2-bromo-3-(4-methoxyphenyl)prop-2-enoate

Among the many possibilities, the substituted methyl acrylate scaffold is a prime example of a synthetically useful isomer of C₁₁H₁₁BrO₃. Its structure contains multiple functional groups that are pivotal in medicinal chemistry.

IUPAC Name: Methyl (E)-2-bromo-3-(4-methoxyphenyl)prop-2-enoate

Structure:

-

2D Representation:

-

Key Features:

-

4-Methoxyphenyl Group: An electron-donating group that influences the reactivity of the aromatic ring.

-

α,β-Unsaturated Ester: A Michael acceptor, susceptible to nucleophilic addition reactions.

-

Vinyl Bromide: A key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.[4]

-

(E)-Stereochemistry: Refers to the entgegen (opposite) configuration of the highest-priority substituents (the phenyl ring and the ester group) across the carbon-carbon double bond. This geometric isomerism is a critical determinant of the molecule's shape and how it interacts with biological targets.

-

Workflow for Structural Elucidation

Confirming the structure of a specific isomer is a sequential, self-validating process. Each analytical technique provides a piece of the puzzle, and their collective data must be consistent with the proposed structure.

Caption: Logical workflow for unambiguous structural determination.

Spectroscopic Characterization Data

The following table summarizes the expected quantitative data from key spectroscopic methods. This data set provides a unique "fingerprint" for this specific isomer, allowing it to be distinguished from all others.

| Technique | Expected Observations | Structural Justification |

| Mass Spec. | Molecular Ion (M⁺) peaks at m/z ~286 and ~288 with ~1:1 intensity. | Confirms the molecular weight (C₁₁H₁₁BrO₃ ≈ 286/288 g/mol ) and the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). |

| ¹H NMR | δ ~7.5-7.8 ppm (2H, doublet); δ ~6.9-7.1 ppm (2H, doublet); δ ~7.7 ppm (1H, singlet); δ ~3.9 ppm (3H, singlet); δ ~3.8 ppm (3H, singlet). | Aromatic protons show characteristic para-substitution splitting. Vinylic proton is a singlet. Two distinct methyl singlets correspond to the ester and ether groups. |

| ¹³C NMR | δ ~165 ppm (C=O); δ ~160 ppm (Ar C-O); δ ~140 ppm (Vinylic C); δ ~130 ppm (Ar C); δ ~115 ppm (Ar C); δ ~110 ppm (Vinylic C-Br); δ ~55 ppm (OCH₃); δ ~52 ppm (OCH₃). | Shows distinct peaks for the ester carbonyl, aromatic carbons, vinylic carbons, and the two methoxy carbons, confirming the full carbon skeleton. |

| FTIR | ~1720 cm⁻¹ (strong); ~1600 cm⁻¹; ~1250 cm⁻¹; ~970 cm⁻¹. | Corresponds to C=O stretch of the α,β-unsaturated ester; C=C aromatic and alkene stretches; C-O ether stretch; and C-H bend of the (E)-alkene, respectively. |

Synthesis and Application in Drug Development

Brominated aromatic compounds are foundational building blocks in modern organic synthesis, primarily due to their utility in forming new carbon-carbon and carbon-heteroatom bonds.[4][5]

Experimental Protocol: Synthesis via Bromination

A plausible laboratory-scale synthesis involves the bromination of a precursor, methyl (E)-3-(4-methoxyphenyl)acrylate. This highlights the common strategy of introducing a halogen as a handle for further diversification.

Reaction: Methyl (E)-3-(4-methoxyphenyl)acrylate + N-Bromosuccinimide (NBS) → Methyl (E)-2-bromo-3-(4-methoxyphenyl)prop-2-enoate

Step-by-Step Methodology:

-

Dissolution: Dissolve methyl (E)-3-(4-methoxyphenyl)acrylate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (AIBN) (0.05 eq) to the solution. Causality: The initiator is required to generate a bromine radical from NBS, which is necessary for allylic/vinylic bromination rather than aromatic ring bromination.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Trustworthiness: Monitoring by TLC ensures the reaction is driven to completion without significant byproduct formation, validating the endpoint.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure product.

Synthetic Utility Workflow

The true value of this isomer lies in its potential for diversification. The vinyl bromide is a versatile functional group for building molecular complexity, a critical process in lead optimization for drug discovery.

Caption: Synthetic utility of the vinyl bromide for creating diverse molecular scaffolds.

Conclusion

The molecular formula C₁₁H₁₁BrO₃ is not an endpoint but a starting point for chemical investigation. Through a systematic application of modern analytical techniques, a specific isomer like Methyl (E)-2-bromo-3-(4-methoxyphenyl)prop-2-enoate can be unambiguously identified and characterized. Understanding its unique structural features and reactivity is paramount for its effective use in research and development. For drug development professionals, such well-characterized, functionalized intermediates are invaluable tools, providing reliable and versatile platforms for the synthesis of novel, complex, and potentially therapeutic molecules. The principles outlined in this guide—from the challenge of isomerism to the validation of structure and strategic application—are central to the integrity and advancement of chemical science.

References

- 1. C11H11BrO3 isomers [molport.com]

- 2. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 3. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of Ethyl 3-(4-bromophenyl)-3-oxopropanoate in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of ethyl 3-(4-bromophenyl)-3-oxopropanoate (also known as ethyl 4-bromobenzoylacetate), a key intermediate in pharmaceutical and chemical synthesis.[1] Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document synthesizes theoretical principles of solubility with practical, experimentally-derived insights and methodologies. It covers the physicochemical properties of the compound, explores the impact of solvent characteristics on solubility, presents qualitative solubility data, and provides a robust experimental protocol for quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in various organic media.

Introduction: The Significance of Solubility Profiling

This compound is a β-ketoester of significant interest in organic synthesis.[1] Its molecular structure, featuring a polar β-dicarbonyl moiety, an aromatic ring, and a halogen substituent, results in complex interactions with solvents. The efficiency of synthetic reactions, the success of crystallization and purification, and the ease of formulation are all fundamentally dictated by the compound's solubility. A thorough understanding of how this molecule behaves in different solvent environments is not merely academic; it is a prerequisite for efficient, scalable, and reproducible chemical processes.

The principle of "like dissolves like" serves as a foundational concept, suggesting that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[2] This guide will dissect this principle in the context of this compound, examining how solvent polarity, hydrogen bonding capability, and dispersion forces collectively determine its dissolution.

Physicochemical Properties of Solute and Solvents

A molecule's structure dictates its properties and, consequently, its solubility. This compound possesses several key structural features that influence its interaction with solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₃ | [3][4] |

| Molecular Weight | 271.11 g/mol | [3][4] |

| Appearance | Colorless to yellow liquid or solid | |

| Melting Point | 90 ± 10 °C | [1] |

| Boiling Point | 332.5 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 9.56 ± 0.25 | [1] |

| SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)Br | [3][4] |

| InChIKey | PBDYXCKRDRCJDC-UHFFFAOYSA-N | [3] |

2.1. The Role of Keto-Enol Tautomerism

A critical aspect of β-ketoesters is their existence as an equilibrium mixture of keto and enol tautomers.[5] This equilibrium is highly sensitive to the solvent environment.[5][6][7][8]

-

Keto Form: Possesses two distinct carbonyl groups.

-

Enol Form: Features an intramolecular hydrogen bond, which reduces its polarity compared to the keto form.

The polarity of the solvent can shift this equilibrium. Generally, polar solvents can stabilize the more polar keto tautomer, while non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol tautomer.[5][9] This dynamic interplay means that the "solute" is not a single entity but a population of interconverting isomers, each with its own solubility characteristics.

Caption: Solvent-dependent equilibrium between keto and enol forms.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the general rule of "like dissolves like," the Hansen Solubility Parameters (HSP) provide a more quantitative and predictive framework.[10] HSP deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from atomic dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δd, δp, δh) parameters are likely to be miscible. The distance (Ra) between two substances in the three-dimensional Hansen space can be calculated, and a smaller distance implies greater affinity.[10]

Table 2: Hansen Solubility Parameters for Selected Organic Solvents (Units: MPa⁰·⁵)

| Solvent | δd | δp | δh |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| DMSO | 18.4 | 16.4 | 10.2 |

(Data compiled from various sources)[11][12][13]

While the exact HSP values for this compound are not published, we can infer its characteristics. The aromatic ring and alkyl chain contribute to δd . The ester and ketone groups contribute significantly to δp , and the potential for hydrogen bonding (especially with the enol form) contributes to δh . Therefore, solvents with balanced δd, δp, and δh values, such as acetone or ethyl acetate, are predicted to be effective. Highly polar aprotic solvents like DMSO and acetonitrile are also expected to be good solvents due to strong dipolar interactions.

Qualitative and Predicted Solubility

Direct quantitative solubility data for this compound is sparse in publicly available literature. However, based on its structural features and general chemical principles, a qualitative solubility profile can be constructed. One supplier notes it is soluble in organic solvents like ethanol and dimethyl sulfoxide.[1]

Table 3: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low to Insoluble | The high polarity of the β-dicarbonyl moiety dominates over the non-polar aromatic ring, leading to a mismatch with non-polar solvents. |

| Aromatic | Toluene, Benzene | Slightly Soluble to Soluble | Pi-pi stacking interactions between the aromatic rings of the solute and solvent can aid dissolution. Toluene's slight polarity helps solvate the ester and ketone groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have moderate polarity and can effectively solvate the polar functional groups without the competing hydrogen bonding that can occur in protic solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble to Very Soluble | These solvents have strong dipole moments that can interact favorably with the polar keto and ester groups. They do not interfere with the intramolecular hydrogen bond of the enol form. |

| Polar Aprotic (High) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | These are highly polar solvents with strong hydrogen bond accepting capabilities, allowing them to effectively solvate both tautomers.[5] |

| Polar Protic | Ethanol, Methanol | Soluble | The hydroxyl group can hydrogen bond with the carbonyl oxygens of the solute. Solubility is good, but the solvent may disrupt the keto-enol equilibrium. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are moderately polar and can act as hydrogen bond acceptors, facilitating the dissolution of the compound. |

| Aqueous | Water | Insoluble | The large, non-polar bromophenyl group makes the molecule hydrophobic, overcoming the polarity of the keto-ester functionality.[14][15] |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To establish definitive quantitative solubility data, a standardized experimental protocol is required. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[15]

5.1. Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

5.2. Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector (or other suitable quantitative method like UV-Vis spectroscopy)

5.3. Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

5.4. Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary time-point study is recommended to confirm the time to equilibrium.

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particles.

-

Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a calibration curve prepared from known concentrations of the compound.

-

Calculation: Calculate the concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Conclusion and Practical Implications

The solubility of this compound is a complex function of its molecular structure and its interaction with the solvent environment. While it exhibits poor solubility in water and non-polar hydrocarbons, it is readily soluble in a wide range of common organic solvents, including chlorinated, polar aprotic, and polar protic systems. The high solubility in solvents like DMSO, acetone, and dichloromethane can be attributed to strong dipole-dipole interactions and the ability of these solvents to effectively solvate the polar β-keto-ester functional group.[1]

For synthetic chemists, this profile suggests that reactions can be conducted in a variety of media, with polar aprotic solvents likely providing the best combination of high solubility and non-reactive conditions. For purification, a mixed-solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane) would likely be effective for crystallization, where the compound is soluble in one solvent and insoluble in the other. Understanding this solubility profile is paramount for the successful and efficient use of this versatile chemical intermediate in research and development.

References

- 1. biosynce.com [biosynce.com]

- 2. chem.ws [chem.ws]

- 3. This compound | C11H11BrO3 | CID 2757149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 26510-95-2|this compound|BLD Pharm [bldpharm.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. [Keto-enol tautomerism in heterocyclic beta-ketocarbonic acid esters. 8. Influence of the solvent and basic catalysators on the equilibrium and restoration velocity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 12. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 13. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. quora.com [quora.com]

An In-depth Technical Guide to the Potential Biological Activities of Brominated Phenylpropanoates

Abstract: Phenylpropanoates, a class of compounds characterized by a phenyl ring attached to a three-carbon carboxylic acid backbone, represent a privileged scaffold in medicinal chemistry. The strategic introduction of bromine atoms onto this scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of brominated phenylpropanoates. Drawing on evidence from structurally related compounds and established biochemical principles, this document explores their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, with a particular focus on urease inhibition. Detailed experimental protocols for evaluating these activities and insights into structure-activity relationships are provided to support researchers and drug development professionals in this promising area of study.

Introduction: The Phenylpropanoate Scaffold and the Role of Bromination

The phenylpropanoate core structure is a fundamental building block found in numerous natural products and synthetic drugs. Arylpropionic acid derivatives, for instance, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The versatility of this scaffold allows for extensive chemical modification to tune its biological profile.

Bromination is a key strategy in medicinal chemistry for several reasons:

-

Increased Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.

-

Electronic Effects: As a halogen, bromine is an electron-withdrawing group, which can alter the acidity of nearby functional groups and influence binding interactions with biological targets.

-

Steric Bulk: The size of the bromine atom can provide steric hindrance or favorable van der Waals interactions within a receptor's binding pocket, potentially increasing potency and selectivity.

-

Metabolic Stability: The presence of bromine can block sites of metabolic oxidation, increasing the compound's half-life in vivo.

This guide will delve into how these modifications in brominated phenylpropanoates can translate into significant biological activities.

Synthesis of Brominated Phenylpropanoates

A common and straightforward method for synthesizing brominated phenylpropanoates is through the electrophilic addition of bromine to the double bond of cinnamic acid, which is an unsaturated phenylpropanoic acid. This reaction typically yields 2,3-dibromo-3-phenylpropanoic acid.[1][2][3] Another approach involves the hydrobromination of cinnamic acid to produce 3-bromo-3-phenylpropanoic acid.[4] These brominated intermediates are versatile building blocks for further derivatization.[4]

Potential Biological Activities